An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. In the absence of direct experimental data, this document serves as a foundational reference, leveraging established NMR principles and spectral data from analogous structures to forecast chemical shifts, coupling constants, and signal multiplicities. This guide is designed to aid researchers in the identification, characterization, and purity assessment of this compound, a crucial step in synthetic chemistry and drug development workflows.
Introduction: The Structural Significance of a Substituted 7-Azaindole
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[1] The introduction of a 2,2,2-trichloroethanone moiety at the C3 position of the pyrrole ring is anticipated to significantly modulate the electronic and, consequently, the biological properties of the 7-azaindole core.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2][3] By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for the precise mapping of molecular architecture.[2] This guide offers a predictive framework for the ¹H and ¹³C NMR spectra of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, establishing a benchmark for future experimental verification.
Molecular Structure and Numbering
A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is presented below with the conventional numbering for the 7-azaindole ring system.
Caption: Molecular structure of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is based on its excellent solubilizing power for polar, heterocyclic compounds and its characteristic of preserving NH proton signals, which might otherwise be broadened or exchanged in protic solvents.
Aromatic Region (δ 7.0 - 9.0 ppm)
The protons on the 7-azaindole scaffold are expected to resonate in the aromatic region. Their precise chemical shifts are influenced by the electron-withdrawing trichloroacetyl group at C3.
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H2 (δ ~8.5-8.8 ppm, singlet): The C2 proton is adjacent to the pyrrole nitrogen (N1) and is situated on a carbon that is part of a π-electron-rich system. However, the potent electron-withdrawing effect of the adjacent trichloroacetyl group at C3 will significantly deshield this proton, shifting it downfield. It is expected to appear as a sharp singlet.
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H4 (δ ~8.2-8.4 ppm, doublet of doublets, J ≈ 8.0, 1.5 Hz): This proton is part of the pyridine ring and is ortho to the ring fusion. It will be deshielded by the adjacent nitrogen (N7). It is expected to show coupling to both H5 (³J, ~8.0 Hz) and H6 (⁴J, ~1.5 Hz).
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H6 (δ ~8.0-8.2 ppm, doublet of doublets, J ≈ 4.5, 1.5 Hz): This proton is ortho to the pyridine nitrogen (N7) and will be significantly deshielded. It is expected to couple to H5 (³J, ~4.5 Hz) and H4 (⁴J, ~1.5 Hz).
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H5 (δ ~7.2-7.4 ppm, doublet of doublets, J ≈ 8.0, 4.5 Hz): This proton is meta to the pyridine nitrogen and is expected to be the most upfield of the pyridine ring protons. It will exhibit coupling to both H4 (³J, ~8.0 Hz) and H6 (³J, ~4.5 Hz).
NH Proton (δ ~12.0-12.5 ppm)
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N1-H (δ ~12.0-12.5 ppm, broad singlet): The pyrrole NH proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to appear as a broad singlet at a very downfield position due to hydrogen bonding with the solvent.[1]
Predicted ¹H NMR Data Summary
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | 12.0 - 12.5 | br s | - |
| H2 | 8.5 - 8.8 | s | - |
| H4 | 8.2 - 8.4 | dd | ≈ 8.0, 1.5 |
| H6 | 8.0 - 8.2 | dd | ≈ 4.5, 1.5 |
| H5 | 7.2 - 7.4 | dd | ≈ 8.0, 4.5 |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide critical information about the carbon framework. The chemical shifts are predicted based on the known values for 7-azaindole and the expected electronic effects of the trichloroacetyl substituent.[4]
Carbonyl and Aliphatic Carbons (δ > 90 ppm)
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C8 (C=O) (δ ~175-180 ppm): The carbonyl carbon of the trichloroethanone group is expected to be significantly downfield. Its exact position is influenced by the electron-withdrawing nature of the trichloro-methyl group.
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C10 (CCl₃) (δ ~95-100 ppm): The carbon of the trichloromethyl group will be found at an unusually downfield position for an sp³ carbon due to the strong deshielding effect of the three chlorine atoms.
Aromatic and Heteroaromatic Carbons (δ 100 - 155 ppm)
The electron-withdrawing trichloroacetyl group will have a pronounced effect on the chemical shifts of the pyrrole ring carbons.
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C7a (δ ~150-153 ppm): This bridgehead carbon is adjacent to the pyridine nitrogen and is part of both rings, leading to a downfield shift.
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C6 (δ ~145-148 ppm): This carbon is alpha to the pyridine nitrogen and is expected to be significantly deshielded.
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C4 (δ ~128-131 ppm): This carbon is gamma to the pyridine nitrogen.
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C2 (δ ~125-128 ppm): The chemical shift of C2 will be influenced by both the adjacent N1 and the deshielding effect of the C3 substituent.
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C3a (δ ~120-123 ppm): This is the second bridgehead carbon.
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C5 (δ ~117-120 ppm): This carbon is beta to the pyridine nitrogen.
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C3 (δ ~110-115 ppm): The C3 carbon, to which the trichloroacetyl group is attached, will be shifted downfield compared to the unsubstituted parent compound due to the substituent effect.
Predicted ¹³C NMR Data Summary
| Carbon | Predicted δ (ppm) |
| C8 (C=O) | 175 - 180 |
| C7a | 150 - 153 |
| C6 | 145 - 148 |
| C4 | 128 - 131 |
| C2 | 125 - 128 |
| C3a | 120 - 123 |
| C5 | 117 - 120 |
| C3 | 110 - 115 |
| C10 (CCl₃) | 95 - 100 |
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
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Accurately weigh approximately 5-10 mg of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup
-
Instrument: A 500 MHz (or higher) NMR spectrometer.
-
Probe: A standard broadband or cryoprobe.
-
Temperature: 298 K (25 °C).
Data Acquisition
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 32 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
-
2D NMR (for full assignment confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[3]
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the position of the substituent.[3]
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Caption: Recommended workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. The predicted chemical shifts, multiplicities, and coupling constants are grounded in established NMR theory and data from structurally related compounds. The detailed experimental protocol offers a robust framework for the empirical validation of these predictions. This document is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic molecules, facilitating more efficient and accurate structural elucidation in the fields of chemical research and drug development.
References
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